

Ac-DEVD-AMC Caspase-3 Assay Technical Support Center

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Compound of Interest		
Compound Name:	Ac-DNLD-AMC	
Cat. No.:	B3026366	Get Quote

This technical support guide provides troubleshooting advice and answers to frequently asked questions for the Ac-DEVD-AMC fluorometric assay, a common method for measuring caspase-3 activity.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the Ac-DEVD-AMC assay?

The Ac-DEVD-AMC assay is a fluorometric method to measure the activity of caspase-3, a key enzyme involved in apoptosis. The substrate, Ac-DEVD-AMC, is a synthetic peptide containing the caspase-3 recognition sequence (DEVD) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its uncleaved form, the substrate is weakly fluorescent.[1] When active caspase-3 is present in a sample (e.g., a cell lysate), it cleaves the peptide bond between the DEVD sequence and AMC. This releases free AMC, which is highly fluorescent and can be detected using a fluorometer.[2][3] The intensity of the fluorescence is directly proportional to the caspase-3 activity in the sample.

Q2: My blank (no enzyme) wells show high fluorescence. What is causing this?

High background fluorescence in blank wells can be due to several factors:

 Substrate Degradation: The Ac-DEVD-AMC substrate can degrade over time, especially if not stored properly (e.g., exposed to light or repeated freeze-thaw cycles), leading to the release of free AMC.[4]



- Contaminated Reagents: Buffers or water used to prepare reagents may be contaminated with fluorescent substances.
- Autofluorescence: Some biological molecules in samples can have natural fluorescence, contributing to the background signal.[5]
- Incorrect Plate Type: Using clear or white plates for fluorescence assays can lead to high background and crosstalk between wells. Black plates are recommended for fluorescence assays.[6]

Q3: I am not seeing a significant increase in fluorescence in my induced samples compared to the control.

Low or no signal can be a result of several issues:

- Inactive Enzyme: Caspase-3 may not have been effectively activated in your experimental setup. Ensure your apoptosis induction protocol is working as expected. Consider using a positive control, such as staurosporine-treated cells, to verify the assay components are working.[7]
- Improper Sample Preparation: Incomplete cell lysis can result in a lower concentration of active enzyme in the lysate. Ensure the lysis buffer is appropriate and the homogenization is complete.[6]
- Incorrect Wavelength Settings: Verify that the excitation and emission wavelengths on the fluorometer are set correctly for free AMC.[2][8]
- Suboptimal Assay Buffer Conditions: The composition of the assay buffer, including pH and the presence of necessary co-factors like DTT, is crucial for enzyme activity.[9]
- Insufficient Incubation Time: The enzymatic reaction may not have had enough time to proceed. Optimize the incubation time for your specific experimental conditions.[10]

Q4: My results are inconsistent between replicate wells.

Inconsistent readings can stem from:



- Pipetting Errors: Inaccurate or inconsistent pipetting of samples, substrate, or buffers can lead to variability. Use calibrated pipettes and ensure proper mixing.[10]
- Air Bubbles: Air bubbles in the wells can interfere with the light path and affect fluorescence readings. Pipette gently against the wall of the well to avoid bubbles.[10]
- Temperature Fluctuations: Enzyme kinetics are sensitive to temperature. Ensure all
 components are at the recommended temperature and that the incubation is carried out at a
 stable temperature.[11]
- Incomplete Mixing: Ensure all components in the well are thoroughly mixed before reading.

Ouantitative Data Summary

Parameter	Value	Reference
Ac-DEVD-AMC (Substrate)		
Excitation Wavelength	~330-340 nm	[1][8]
Emission Wavelength	~390-400 nm	[1]
AMC (Cleaved Product)		
Excitation Wavelength	~342-380 nm	[1][2][8]
Emission Wavelength	~440-460 nm	[1][2][8]
Recommended Substrate Concentration	20 - 50 μΜ	[4][12]
Recommended Protein Concentration	1 - 4 mg/mL	[13]

Experimental Protocol: Caspase-3 Activity Assay

This protocol provides a general guideline. Optimization may be required for specific cell types and experimental conditions.

1. Reagent Preparation:

Troubleshooting & Optimization





- Lysis Buffer: 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4 (pH 7.5), 130 mM NaCl, 1% Triton™ X-100, and 10 mM NaPPi. Store at 4°C.[2]
- Assay Buffer (2X): 40 mM HEPES (pH 7.5), 20% glycerol, 4 mM DTT. Prepare fresh before use by adding DTT to the other components.[2]
- Ac-DEVD-AMC Substrate Stock Solution: Reconstitute lyophilized substrate in DMSO to a final concentration of 10 mM. Store at -20°C in aliquots, protected from light.[12]

2. Sample Preparation (Cell Lysate):

- Induce apoptosis in your cell culture according to your experimental design. Include a noninduced control group.
- For adherent cells, wash with ice-cold PBS, then lyse by adding ice-cold lysis buffer.
- For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in ice-cold lysis buffer.[2][10]
- Incubate the cell suspension on ice for 10-30 minutes.[2][10]
- Centrifuge the lysate at 10,000 x g for 1 minute to pellet cell debris.[10]
- Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. This is your sample.
- Determine the protein concentration of the lysate.

3. Assay Procedure:

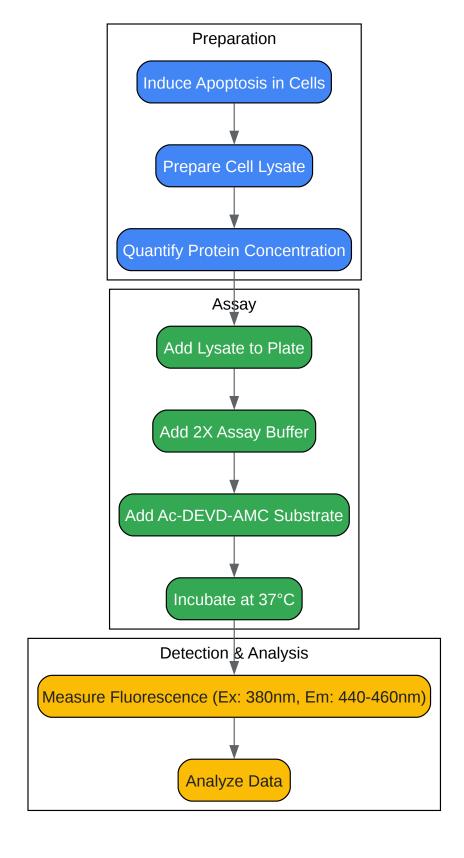
- Dilute the cell lysate to the desired protein concentration (e.g., 50-200 μ g of protein) in a final volume of 50 μ L with cell lysis buffer for each reaction.
- Add 50 μL of 2X Assay Buffer (containing DTT) to each sample.[10]
- Prepare the substrate solution by diluting the Ac-DEVD-AMC stock solution in assay buffer to the desired final concentration (e.g., 200 μM).
- Add 5 μL of the diluted Ac-DEVD-AMC substrate to each well to initiate the reaction.[10]
- Incubate the plate at 37°C for 1-2 hours, protected from light.[10]
- Measure the fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 440-460 nm.[2][3]

4. Data Analysis:

- Subtract the fluorescence values of the blank (no enzyme) wells from the values of the experimental wells.
- The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the induced samples to the non-induced control.[10]



Ac-DEVD-AMC Assay Workflow



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Caption: Workflow for the Ac-DEVD-AMC caspase-3 activity assay.

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